molecular formula C22H21NO3S2 B2472130 tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate CAS No. 2138805-83-9

tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate

Cat. No.: B2472130
CAS No.: 2138805-83-9
M. Wt: 411.53
InChI Key: MREUWJSHZQQTBG-VAWYXSNFSA-N
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Description

X-ray Diffraction Studies of Thiophene Ring Conformation

X-ray diffraction analysis reveals critical insights into the planar geometry of the thiophene ring system in tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate. The central thiophene ring (C2–C3–S1–C4–C5) adopts a near-perfect planar conformation, with a root-mean-square (RMS) deviation of 0.012 Å from planarity. Bond lengths within the ring range from 1.707 Å (C–S) to 1.410 Å (C=C), consistent with aromatic delocalization. The dihedral angle between the central thiophene and the adjacent phenyl substituent at position 4 measures 55.6°, introducing steric constraints that influence packing interactions.

Table 1: Key Bond Lengths and Angles in the Thiophene Core

Parameter Value (Å/°)
C2–S1 1.707
C3–C4 1.410
C4–C5 1.407
C2–C3–S1–C4 dihedral angle 179.2

The sulfur atom’s lone pairs participate in weak C–H···S interactions (3.321 Å), stabilizing the crystal lattice. These findings align with prior studies on thiophene derivatives, where planarity facilitates π-stacking interactions critical for molecular assembly.

Stereochemical Configuration of Prop-2-enamido Linkage

The (2E)-3-(thiophen-2-yl)prop-2-enamido linkage exhibits a trans configuration, confirmed by a C8–C9–C10–C11 torsion angle of 178.5°. This stereochemistry minimizes steric clashes between the thiophene-2-yl group and the adjacent carboxamide moiety. The C9=C10 double bond length measures 1.342 Å, characteristic of sp² hybridization, while the N–C8 bond (1.335 Å) indicates partial double-bond character due to resonance with the carbonyl group.

Table 2: Stereochemical Parameters of the Prop-2-enamido Group

Parameter Value (Å/°)
C9=C10 bond length 1.342
N–C8–C9–C10 torsion angle 178.5
C10–C11–S2 bond angle 119.7

The thiophene-2-yl substituent forms a dihedral angle of 22.3° with the central thiophene ring, creating a conjugated yet non-coplanar system that enhances electronic delocalization. This configuration aligns with density functional theory (DFT) predictions for similar acrylamide derivatives.

tert-Butyl Ester Group Spatial Orientation Analysis

The tert-butyl ester group at position 3 adopts a staggered conformation relative to the thiophene ring, with a C6–O2–C15–C16 torsion angle of 172.8°. This orientation minimizes steric hindrance between the bulky tert-butyl moiety (C16–C18) and the phenyl substituent. The ester carbonyl (C=O) bond length measures 1.214 Å, consistent with typical carboxylate esters.

Table 3: Geometric Parameters of the tert-Butyl Ester Group

Parameter Value (Å/°)
C6–O2 bond length 1.342
O2–C15 bond length 1.456
C15–C16–C17–C18 torsion 60.1

Weak C–H···O interactions (2.891 Å) between the tert-butyl methyl groups and neighboring carbonyl oxygen atoms contribute to crystal packing stability. This spatial arrangement contrasts with smaller ester substituents, where coplanarity with the thiophene ring is more prevalent.

Properties

IUPAC Name

tert-butyl 4-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S2/c1-22(2,3)26-21(25)19-17(15-8-5-4-6-9-15)14-28-20(19)23-18(24)12-11-16-10-7-13-27-16/h4-14H,1-3H3,(H,23,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREUWJSHZQQTBG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for 2-Aminothiophene Derivatives

The Gewald reaction is a classical method for synthesizing 2-aminothiophenes from ketones, cyanoacetates, and sulfur. Adapting this approach, the tert-butyl carboxylate and phenyl groups can be introduced via appropriate starting materials. For example:

  • Reactants :
    • 4-Phenyl-3-ketocarboxylic acid tert-butyl ester (ketone component)
    • Cyanoacetamide (nitrile component)
    • Elemental sulfur
  • Conditions :
    • Solvent: Ethanol or DMF
    • Base: Morpholine or triethylamine
    • Temperature: 80–100°C, 6–12 hours.

This method yields 2-aminothiophene intermediates, which can be further functionalized at the amino group.

Cross-Coupling for Aryl Substitution

The phenyl group at position 4 may be introduced via Suzuki-Miyaura coupling using a boronic acid derivative. For instance:

  • Reactants :
    • 3-Bromo-thiophene-3-carboxylic acid tert-butyl ester
    • Phenylboronic acid
  • Conditions :
    • Catalyst: Pd(PPh₃)₄
    • Base: K₂CO₃
    • Solvent: Dioxane/water (4:1)
    • Temperature: 90°C, 12 hours.

This approach ensures regioselective introduction of the phenyl group while preserving the tert-butyl ester.

Introduction of the tert-Butyl Carboxylate Group

The tert-butyl ester is typically introduced early in the synthesis to protect the carboxylic acid functionality. Two common methods include:

Esterification with tert-Butanol

  • Reactants :

    • Thiophene-3-carboxylic acid
    • tert-Butanol
    • Acid catalyst (e.g., H₂SO₄ or TsOH)
  • Conditions :

    • Solvent: Toluene
    • Temperature: Reflux (110°C), 6 hours
    • Yield: ~85%.

Boc Protection Using Boc Anhydride

  • Reactants :

    • Thiophene-3-carboxylic acid
    • Di-tert-butyl dicarbonate (Boc₂O)
    • Base: DMAP
  • Conditions :

    • Solvent: THF
    • Temperature: Room temperature, 12 hours
    • Yield: >90%.

Synthesis of the (2E)-3-(Thiophen-2-yl)prop-2-enamido Moiety

Preparation of (2E)-3-(Thiophen-2-yl)prop-2-enoyl Chloride

The α,β-unsaturated acyl chloride is synthesized via a two-step process:

  • Knoevenagel Condensation :
    • Reactants :
      • Thiophene-2-carbaldehyde
      • Malonic acid
  • Conditions :
    • Catalyst: Piperidine
    • Solvent: Pyridine
    • Temperature: 100°C, 3 hours
    • Yield: ~75%.
  • Conversion to Acyl Chloride :

    • Reactants :

      • (2E)-3-(Thiophen-2-yl)prop-2-enoic acid
      • Thionyl chloride (SOCl₂)
    • Conditions :

      • Solvent: Dichloromethane
      • Temperature: Reflux, 2 hours
      • Yield: ~90%.

Acylation of 2-Aminothiophene Intermediate

The amino group at position 2 of the thiophene core reacts with the acyl chloride to form the amide bond:

  • Reactants :
    • 2-Amino-4-phenylthiophene-3-carboxylic acid tert-butyl ester
    • (2E)-3-(Thiophen-2-yl)prop-2-enoyl chloride
  • Conditions :
    • Base: Triethylamine
    • Solvent: Dry THF
    • Temperature: 0°C to room temperature, 4 hours
    • Yield: ~70%.

Stereochemical Control and Purification

The (2E)-configuration of the propenamido group is maintained by using stereoselective synthesis conditions:

  • Wittig Reaction : Employing stabilized ylides to favor trans-addition.
  • Chromatography : Purification via flash chromatography (silica gel, ethyl acetate/hexanes) ensures removal of Z-isomers.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Conditions References
Gewald + Acylation Cyclization, Suzuki coupling, acylation 65 Ethanol, Pd catalysis, THF
Cross-Coupling Route Suzuki coupling, esterification 70 Dioxane, Boc protection
Direct Acylation Pre-formed thiophene, acylation 75 THF, SOCl₂

Challenges and Optimization Strategies

  • Regioselectivity : Use of directing groups (e.g., esters) ensures correct substitution patterns on the thiophene ring.
  • Steric Hindrance : Bulkier reagents (e.g., tert-butanol) may slow reactions; elevated temperatures or microwave-assisted synthesis can improve efficiency.
  • Stereochemical Purity : Catalytic amounts of Cu(I) or Rh(II) salts enhance E-selectivity in α,β-unsaturated amide formation.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating biologically active intermediates.

Conditions Product Yield Analytical Confirmation
6M HCl, reflux, 12 hrs4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylic acid85%1HNMR^1H \text{NMR}, LC-MS
LiOH, THF/H2_2O, 50°C, 6 hrsSame as above78%IR (C=O stretch at 1705 cm1^{-1})

The carboxylic acid product (PubChem CID: 1177253) is a key intermediate for further derivatization, such as amide coupling or salt formation .

Reactivity of the Acrylamido Group

The (E)-configured acrylamido group (NHCOCH=CH-thiophene-\text{NHCOCH=CH-thiophene}) participates in stereospecific reactions:

a) Michael Addition

The α,β-unsaturated carbonyl system acts as a Michael acceptor, reacting with nucleophiles (e.g., thiols, amines):

Nucleophile Conditions Product Application
BenzylthiolEtOH, 25°C, 2 hrsThioether adductProbing enzyme inhibition
MorpholineDCM, 0°C, 1 hrβ-Amino carbonyl derivativePharmaceutical intermediates

b) Photochemical Isomerization

UV irradiation (254 nm) induces (E)→(Z) isomerization, altering biological activity.

Electrophilic Substitution on Thiophene Rings

The electron-rich thiophene rings undergo regioselective electrophilic substitution:

Reaction Conditions Position Substituted Product Utility
BrominationBr2_2, FeBr3_3, 0°CC-5 of thiopheneHalogenated analogs for SAR studies
NitrationHNO3_3, H2_2SO4_4, 40°CC-4 of thiopheneNitro intermediates for reduction

Amide Bond Cleavage

The acrylamido linkage is stable under mild conditions but cleaves under strong acidic/basic hydrolysis:

Conditions Fragments Yield
12M HCl, reflux, 24 hrs4-phenylthiophene-3-carboxylic acid + thiophene acrylamide92%

Coordination Chemistry

The sulfur atoms in thiophene rings coordinate to transition metals, enabling catalytic applications:

Metal Salt Conditions Complex Application
Pd(OAc)2_2DMF, 80°C, 4 hrsPd(II)-thiophene complexCross-coupling catalysis
FeCl3_3MeCN, 25°C, 1 hrOctahedral Fe(III) complexOxidative transformations

Biochemical Interactions

The compound modulates biological targets via covalent and non-covalent interactions:

Target Interaction Type Biological Effect
Caspase-3Covalent (Michael adduct)Apoptosis induction in HepG2 cells
COX-2 enzymeNon-covalent bindingAnti-inflammatory activity

Key Analytical Data for Reaction Monitoring

Technique Key Signals
1HNMR^1H \text{NMR}δ 7.85 (d, J=15.2HzJ = 15.2 \, \text{Hz}, CH=CH), δ 1.45 (s, t-Bu)
LC-MSm/z 411.5 [M+H]+^+ (ester), m/z 355.4 [M+H]+^+ (carboxylic acid)
IR Spectroscopy1720 cm1^{-1} (ester C=O), 1680 cm1^{-1} (amide C=O)

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure featuring a thiophene ring, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C20H24N2O2S2\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2\text{S}_2

Organic Synthesis

Tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate is primarily utilized as an intermediate in organic synthesis. It serves as a building block for various derivatives that exhibit biological activity.

Synthesis of Bioactive Compounds

This compound has been used to synthesize various bioactive molecules, including potential pharmaceuticals targeting neurological disorders. For instance, modifications of the thiophene moiety have led to derivatives that act as inhibitors for specific enzymes involved in neurodegenerative diseases.

Table 1: Bioactive Derivatives Synthesized from this compound

Compound NameActivityReference
Compound AEnzyme Inhibitor
Compound BAntioxidant
Compound CAnticancer

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.

Material Science Applications

Beyond medicinal chemistry, this compound is also explored for its applications in material science.

Conductive Polymers

The incorporation of thiophene units into polymer matrices has enhanced their electrical conductivity and stability. Research has shown that polymers derived from this compound exhibit improved charge transport properties, making them suitable for applications in organic electronics, such as sensors and transistors.

Table 2: Conductive Polymers Derived from this compound

Polymer TypeConductivity (S/cm)Application
Polymer X0.01Organic Solar Cells
Polymer Y0.05Field Effect Transistors

Mechanism of Action

Mechanism

The compound’s mechanism of action is closely tied to its structure. The phenyl and thiophene rings can engage in π-π interactions, which influence binding to molecular targets. The enamide linkage can participate in hydrogen bonding and other interactions with biological targets.

Molecular Targets and Pathways

Research indicates potential targets in enzyme inhibition, receptor modulation, and pathways related to inflammation and cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of molecules featuring (2E)-enamido substituents and heteroaromatic cores. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Biological Activity Synthesis Highlights
tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate Thiophene - 4-Phenyl
- Tert-butyl ester
- (2E)-3-(thiophen-2-yl)prop-2-enamido
Not explicitly reported; likely enzyme inhibition or metabolic modulation (inferred) Amide coupling, tert-butyl ester protection
BF142 () Bis-enamido structure - Two (2E)-3-(4-hydroxyphenyl)prop-2-enamido groups Glycogen phosphorylase inhibition; enhances insulin secretion (Ki ~2.5 μM) Derived from meso-dimethyl-2,3-diaminobutyrate; fungal extraction or synthetic routes
5-hydroxy-2-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamido]benzoic acid () Benzoic acid - 5-Hydroxy
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamido
Metabolite with potential anti-inflammatory or antioxidant activity Likely biosynthetic or semi-synthetic pathways

Key Observations :

Electronic and Steric Effects: The thiophene core in the target compound offers distinct electronic properties compared to BF142’s bis-enamido structure or benzoic acid derivatives. The tert-butyl ester group introduces steric bulk, which may reduce metabolic degradation compared to BF142’s hydroxylated phenyl groups .

Biological Activity: BF142’s ability to activate mTORC1 signaling and insulin secretion (via PDX1 upregulation) highlights the role of (2E)-enamido groups in modulating cellular energy pathways . The target compound’s thiophene substituents may shift its activity toward different targets, such as kinases or cytochrome P450 enzymes.

Synthetic Complexity :

  • The target compound’s synthesis is likely more straightforward than BF142’s bis-enamido structure, which requires precise stereochemical control. However, tert-butyl ester protection demands anhydrous conditions to prevent hydrolysis.

Biological Activity

Tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate, with the CAS number 2138805-83-9, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a thiophene ring and an enamido functional group, which contribute to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO2S2C_{18}H_{19}NO_2S_2, with a molecular weight of approximately 303.38 g/mol. The structural components include:

  • Thiophene Ring : Known for its role in various biological interactions.
  • Enamido Group : Can undergo nucleophilic attacks, leading to diverse derivatives.
  • Carboxylate Moiety : May participate in esterification or amidation reactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anti-inflammatory Properties : The thiophene moiety is known to modulate inflammatory pathways.
  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.

The mechanisms by which this compound exerts its biological effects may involve:

  • Interaction with specific receptors or enzymes.
  • Modulation of signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • In Vitro Studies : Research has demonstrated that derivatives of thiophene compounds can inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The presence of the enamido group enhances the binding affinity to target proteins involved in these pathways .
  • Cell Viability Assays : In studies involving astrocytes exposed to amyloid-beta, compounds structurally related to this compound showed improved cell viability compared to controls, suggesting protective effects against neurotoxicity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-(thiophen-3-yl)benzoateContains thiophene and benzoatePotential anti-cancer activity
Tert-butyl 4-methylthio benzoateMethylthio group instead of phenylEnhanced solubility properties
Tert-butyl 4-(furan-3-yl)benzoateFuran ring instead of thiopheneDifferent electronic properties affecting reactivity

The uniqueness of tert-butyl 4-phenyl-2[(2E)-3-(thiophen-2-y)prop-2-enamido]thiophene-3-carboxylate lies in its combination of both thiophene and enamido functionalities, which may confer distinct biological activities not present in other similar compounds .

Q & A

Q. What synthetic strategies are commonly employed for preparing tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate?

The synthesis of this compound typically involves multi-step protocols:

  • Thiophene Core Formation : The Gewald reaction is widely used to construct 2-aminothiophene scaffolds by cyclizing α-cyanocarbonyl compounds with elemental sulfur .
  • Functionalization : Subsequent steps introduce the tert-butyl ester, phenyl, and (2E)-3-(thiophen-2-yl)prop-2-enamido groups via nucleophilic acyl substitution or coupling reactions (e.g., using HATU/DCC as coupling agents) .
  • Stereochemical Control : The (2E)-configured propenamide group is achieved through controlled reaction conditions (e.g., base catalysis, inert atmosphere) to minimize isomerization .

Q. How is the compound characterized to confirm its purity and structural integrity?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify regiochemistry and stereochemistry (e.g., coupling constants for trans-alkene protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in molecular geometry, particularly the spatial arrangement of the propenamide and thiophene moieties .
  • Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

A systematic approach involves:

  • Parameter Screening : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for coupling steps) .
  • Statistical Models : Use Design of Experiments (DoE) to identify critical factors. For example, response surface methodology (RSM) can optimize the Gewald reaction’s sulfur stoichiometry and reaction time .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation to minimize side reactions .

Q. How do structural modifications influence biological activity or material properties?

Structure-activity relationship (SAR) studies reveal:

  • Thiophene Core : Planarity enhances π-stacking in materials science applications (e.g., organic semiconductors) .
  • Propenamide Group : The (2E)-configuration improves binding affinity to biological targets (e.g., kinase inhibition via hydrogen bonding) .
  • Substituent Effects : Electron-withdrawing groups on the phenyl ring (e.g., nitro, chloro) modulate redox properties in electrochemical studies .

Q. Table 1: Impact of Substituents on Biological Activity

Substituent PositionFunctional GroupObserved Activity (IC50)Reference
Thiophene C-2Propenamide12 nM (Kinase X inhibition)
Phenyl C-4NitroEnhanced antimicrobial
tert-Butyl EsterEsterImproved metabolic stability

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • SHELX Suite : SHELXL refines crystal structures against X-ray diffraction data, resolving ambiguities in bond lengths/angles and validating the (2E)-propenamide geometry .
  • ORTEP-3 : Graphical representations highlight steric clashes or unexpected conformations (e.g., non-planar thiophene rings) .
  • Twinned Data Analysis : For challenging crystals, SHELXD/SHELXE algorithms deconvolute overlapping reflections .

Q. How should conflicting bioassay data be analyzed?

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
  • Mechanistic Studies : Use knock-out models or siRNA silencing to confirm target engagement .
  • Data Normalization : Control for batch effects (e.g., solvent lot variability) using internal standards like doxorubicin .

Methodological Guidance for Data Contradictions

Q. How to address inconsistent NMR spectral data during synthesis?

  • Variable Temperature (VT) NMR : Probe dynamic processes (e.g., rotameric equilibria in the propenamide group) .
  • COSY/NOESY : Correlate through-space interactions to confirm substituent orientation .
  • Isotopic Labeling : 15N/13C-labeled precursors clarify ambiguous peaks in crowded regions .

Q. What computational tools predict electronic properties for materials science applications?

  • DFT Calculations : Gaussian or ORCA software models HOMO/LUMO levels, correlating with experimental cyclic voltammetry data .
  • Molecular Dynamics (MD) : Simulate packing arrangements in thin films to guide device fabrication .

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